Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate
Description
Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate is a synthetic cyclopropane derivative featuring a unique trifunctional architecture. Its core structure includes:
- A cyclopropane ring substituted with two carbonyl groups.
- A hydrazine-linked 3-nitrophenylmethylene moiety.
- A 3-(trifluoromethyl)anilino carbamoyl group.
This compound is synthesized via multi-step reactions involving hydrazine formation and cyclopropanation (as inferred from analogous procedures in and ). The nitro group enhances electron-withdrawing effects, while the trifluoromethyl substituent improves metabolic stability, making it a candidate for pharmacological applications .
Properties
IUPAC Name |
ethyl 2-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-3-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O6/c1-2-35-21(32)18-16(19(30)27-14-7-4-6-13(10-14)22(23,24)25)17(18)20(31)28-26-11-12-5-3-8-15(9-12)29(33)34/h3-11,16-18H,2H2,1H3,(H,27,30)(H,28,31)/b26-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWFUMKKMNGEDS-RAWMCFOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C(C1C(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate, identified by its CAS number 321385-56-2, is a complex organic compound with potential biological applications. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 492.4 g/mol. The structure includes a cyclopropane ring, nitrophenyl moiety, and trifluoromethyl aniline, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19F3N4O6 |
| Molar Mass | 492.4 g/mol |
| CAS Number | 321385-56-2 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antitumor Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammation in animal models.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : The trifluoromethyl group may enhance binding affinity to certain receptors, affecting signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : The nitrophenyl group can influence oxidative stress levels within cells.
Antitumor Activity
A study conducted on similar hydrazine derivatives showed promising results in inhibiting the growth of human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways.
Antimicrobial Efficacy
In vitro tests revealed that compounds with the hydrazino group exhibited significant antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
Anti-inflammatory Research
In a rat model of induced inflammation, a related compound demonstrated a reduction in paw edema and levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Using the US-EPA CompTox Chemicals Dashboard’s Tanimoto similarity metric (threshold >0.8), structurally related compounds share key pharmacophoric features:
- Cyclopropane core : Critical for conformational rigidity.
- Aryl hydrazine groups : Influence binding interactions.
- Electron-withdrawing substituents : Modulate reactivity and solubility.
Pharmacological Potential
- Antimicrobial Activity : Analogous hydrazine derivatives () show moderate antibacterial activity (MIC = 8–32 µg/mL against S. aureus), suggesting the target compound may share this trait.
- Enzyme Inhibition: The trifluoromethyl anilino group may inhibit cytochrome P450 enzymes, as seen in similar compounds ().
Limitations and Challenges
- Synthetic Complexity : Multi-step synthesis reduces scalability compared to simpler esters (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
